molecular formula C13H12FN5O2 B4507152 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B4507152
M. Wt: 289.26 g/mol
InChI Key: AFTBSFKEYGQJFU-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a triazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the triazole moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives, which may exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s chemical reactivity makes it useful in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(2-bromophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide:

    1-(2-methylphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide: The methylphenyl group in this compound may confer different chemical and biological characteristics compared to the fluorophenyl group.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O2/c14-9-3-1-2-4-10(9)19-6-8(5-11(19)20)12(21)17-13-15-7-16-18-13/h1-4,7-8H,5-6H2,(H2,15,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBSFKEYGQJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
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1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
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1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
Reactant of Route 4
1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
Reactant of Route 5
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1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
Reactant of Route 6
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1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

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